molecular formula C8H10N2O3 B2680271 N',4-dihydroxy-3-methoxybenzene-1-carboximidamide CAS No. 885959-76-2

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

Cat. No. B2680271
CAS RN: 885959-76-2
M. Wt: 182.179
InChI Key: BLLLMJAEESLLSE-UHFFFAOYSA-N
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Description

N,4-dihydroxy-3-methoxybenzene-1-carboximidamide, also known as 3,4-dihydroxy-5-methoxybenzimidamide or BH3I-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has been shown to have a high affinity for the transcription factor nuclear factor-kappa B (NF-κB), which plays a critical role in regulating cell survival, proliferation, and inflammation. The purpose of

Scientific Research Applications

Methoxy Functionalisation and Electronic Structure

Methoxy functionalisation plays a crucial role in synthetic chemistry, particularly in the strategic role of methoxy substituents in promoting cyclodehydrogenation, tuning electronic properties, and supramolecular order in nitrogen-doped nanographenes. These functionalized N-containing heterosuperbenzenes reveal the versatility of methoxy groups in modifying the electronic and structural properties of advanced materials (Wijesinghe et al., 2014).

Thermochemistry and Hydrogen Bonds

Methoxyphenols, structural fragments of various antioxidants and biologically active molecules, demonstrate the ability to form strong intermolecular and intramolecular hydrogen bonds. Thermochemical studies, along with Fourier transform infrared (FTIR) spectroscopy and quantum-chemical analyses, underscore the significance of methoxy groups in influencing the thermochemical properties and hydrogen bonding capabilities of molecules (Varfolomeev et al., 2010).

Polymer Science and Material Properties

In polymer science, methoxy functionalised compounds contribute to the development of novel materials. For instance, alternating copoly(amide–imide)s based on methoxy-substituted benzene derivatives exhibit excellent solubility, mechanical strength, and thermal stability, highlighting the impact of methoxy groups on the physical properties of polymers (Yang & Wei, 2001).

Catalysis and Organic Synthesis

Methoxybenzene derivatives are pivotal in catalysis and organic synthesis, serving as substrates or intermediates in various chemical transformations. For example, the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules demonstrates the utility of methoxybenzene derivatives in the energy sector and industrial chemistry (Zhu et al., 2011).

Corrosion Inhibition

Methoxybenzene derivatives also find applications in corrosion inhibition, as evidenced by studies demonstrating the efficacy of methoxybenzene-based Schiff’s Bases in protecting mild steel in acidic environments. Such research highlights the potential of methoxy functional groups in developing effective corrosion inhibitors (Singh & Quraishi, 2016).

properties

IUPAC Name

N',4-dihydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(9)10-12)2-3-6(7)11/h2-4,11-12H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLLMJAEESLLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=NO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C(=N/O)/N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',4-dihydroxy-3-methoxybenzene-1-carboximidamide

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